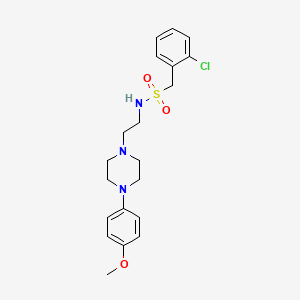
1-(2-chlorophenyl)-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The description of a compound usually includes its IUPAC name, common name, and structural formula. The structure can provide information about the functional groups present in the compound.
Synthesis Analysis
The synthesis of a compound refers to the methods used to create it. This can involve various chemical reactions, the use of catalysts, and specific conditions such as temperature and pressure.Molecular Structure Analysis
Molecular structure analysis involves understanding the arrangement of atoms in a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. It’s important to understand the reactivity of the compound, which can be influenced by factors such as its functional groups and stereochemistry.Physical And Chemical Properties Analysis
This includes properties such as melting point, boiling point, solubility, and stability. These properties can influence how the compound is stored and used.Scientific Research Applications
Chemical Synthesis and Characterization
- Research on related compounds includes the synthesis and characterization of diethyltin-based self-assemblies derived from sulfonate-phosphonate ligands. These studies highlight the compound's potential role in forming three-dimensional structures with specific binding modes, suggesting its utility in materials science and nanotechnology (R. Shankar et al., 2011).
Reaction Kinetics and Mechanisms
- Studies on the kinetics of elimination reactions of methanesulfonic acid from similar substrates reveal insights into chemical reaction pathways, highlighting the compound's relevance in studying chemical reaction mechanisms and kinetics (D. Kumar & S. Balachandran, 2008).
Bioactivity and Drug Discovery
- Research into bis(heteroaryl)piperazines as a novel class of non-nucleoside HIV-1 reverse transcriptase inhibitors showcases the potential therapeutic applications of structurally similar compounds in antiviral drug development (D. Romero et al., 1994).
Synthetic Methodologies
- The development of new synthetic methodologies for the production of α-styryl carbinol antifungal agents, involving the use of similar chemical structures, underscores the compound's importance in pharmaceutical synthesis and the development of antifungal therapies (A. PestiJaan et al., 1998).
Supramolecular Chemistry
- Investigations into the formation of sulfomethylated macrocycles and chelates from similar structures illustrate the compound's utility in supramolecular chemistry and potential applications in creating novel chelating agents for medical and industrial purposes (J. van Westrenen & A. D. Sherry, 1992).
Safety And Hazards
This involves understanding the potential risks associated with the compound. It’s important to know if the compound is toxic, flammable, or reactive, and what precautions should be taken when handling it.
Future Directions
Future directions could involve finding new uses for the compound, improving its synthesis, or studying its properties in more detail.
Please note that without specific information on the compound , this is a general guide and may not apply in all cases. For detailed analysis, it’s best to consult a professional chemist or a reliable database.
properties
IUPAC Name |
1-(2-chlorophenyl)-N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26ClN3O3S/c1-27-19-8-6-18(7-9-19)24-14-12-23(13-15-24)11-10-22-28(25,26)16-17-4-2-3-5-20(17)21/h2-9,22H,10-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGTQLLZQNQUDGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)CCNS(=O)(=O)CC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-chlorophenyl)-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)methanesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

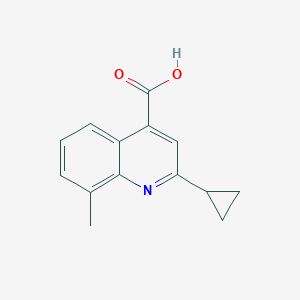
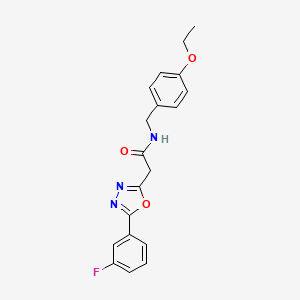
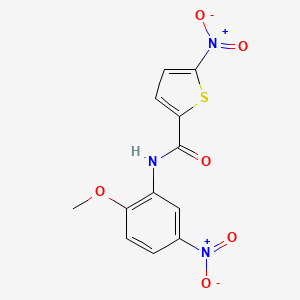
![N-(4-chlorophenyl)-2-{[1-(6-methyl-2-pyridinyl)-1H-imidazol-4-yl]carbonyl}-1-hydrazinecarboxamide](/img/structure/B2479269.png)
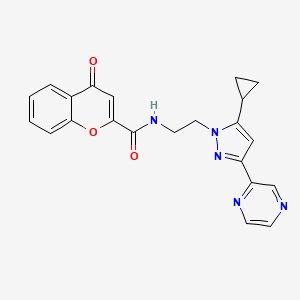
![4-methoxy-3-({4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}methyl)benzaldehyde](/img/structure/B2479271.png)
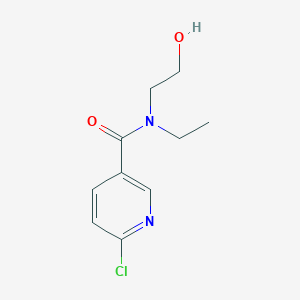

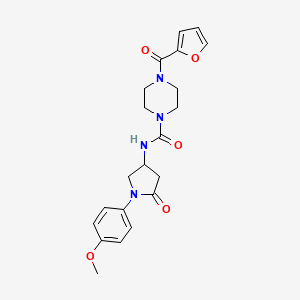
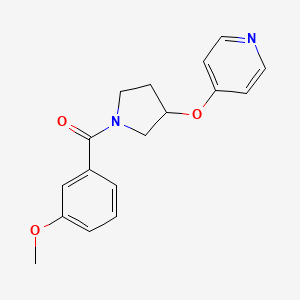
![4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole](/img/structure/B2479278.png)
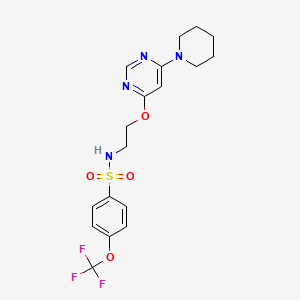

![3-Methyl-3,6-diaza-bicyclo[3.2.0]heptane](/img/structure/B2479286.png)